molecular formula C7H11N3O2 B1340675 ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate CAS No. 70500-80-0

ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1340675
CAS No.: 70500-80-0
M. Wt: 169.18 g/mol
InChI Key: KTRQSZBRYRHIKL-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring with two nitrogen atoms, making it a valuable scaffold for various chemical reactions and biological activities.

Scientific Research Applications

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a potent agonist of GPR109b . GPR109b, also known as the hydroxycarboxylic acid receptor 2 (HCA2), is a protein that in humans is encoded by the HCAR2 gene. It is a receptor for niacin and is involved in the anti-lipolytic and anti-inflammatory effects of this vitamin in adipocytes.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its interaction with GPR109b. Activation of GPR109b can lead to the inhibition of adenylate cyclase, decrease in cyclic AMP levels, and subsequent activation of MAP kinase and PI3K pathways . These pathways play crucial roles in cellular processes such as inflammation, metabolism, and cell survival.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its interaction with GPR109b. Activation of GPR109b can lead to various cellular responses, including changes in gene expression, protein synthesis, and cellular metabolism . These changes can have significant effects on the cell’s function and behavior.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by pH and temperature, while its efficacy could be influenced by the presence of other molecules that can interact with GPR109b .

Biochemical Analysis

Biochemical Properties

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of other bioactive compounds. It interacts with enzymes such as aminotransferases and carboxylesterases, which facilitate its conversion into other derivatives. These interactions are crucial for the compound’s role in metabolic pathways, where it may act as a substrate or inhibitor, influencing the activity of these enzymes .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it may impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby influencing cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of certain carboxylesterases, leading to an accumulation of specific substrates. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as aminotransferases and carboxylesterases, which facilitate its conversion into other bioactive compounds. These interactions can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. The compound’s involvement in these pathways highlights its potential role in regulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into the cytoplasm or nucleus, where it can exert its effects on cellular processes. The compound’s distribution within tissues also influences its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its precise role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, amides, and esters, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate
  • Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group at the 3-position and the amino group at the 5-position allows for diverse chemical modifications and biological interactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

ethyl 5-amino-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRQSZBRYRHIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564951
Record name Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70500-80-0
Record name Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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